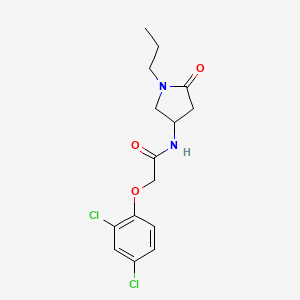
2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide
カタログ番号 B5667267
分子量: 345.2 g/mol
InChIキー: JXVBDPFTWNNYIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds involves the preparation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, exploring different acyl, alkyl, and amino functions (Barlow et al., 1991).
Molecular Structure Analysis
- Molecular structure determination often involves single-crystal X-ray diffraction methods, providing insights into the arrangement of atoms and the overall shape of the molecule (Xue et al., 2008).
Chemical Reactions and Properties
- The compound's chemical reactivity and properties can be explored through various synthetic methods and chemical reaction studies. For instance, the reactivity of related compounds with different reagents and under various conditions provides insights into their chemical behavior (Arafat et al., 2022).
Physical Properties Analysis
- Understanding the physical properties, such as solubility, melting point, and stability, is crucial for handling and application purposes. Such properties are usually determined through experimental procedures and can vary based on the molecular structure (Devi & Awasthi, 2022).
Chemical Properties Analysis
- The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activity, are essential for understanding its applications. These properties are typically studied using a combination of experimental and computational methods (Yale & Spitzmiller, 1977).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-5-19-8-11(7-15(19)21)18-14(20)9-22-13-4-3-10(16)6-12(13)17/h3-4,6,11H,2,5,7-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVBDPFTWNNYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)


![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)

![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)